Dimethyl 5-(2-(3-(4-aminophenyl)-3-oxopropanamido)-4-(methoxycarbonyl)phenoxy)isophthalate
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Description
Dimethyl 5-(2-(3-(4-aminophenyl)-3-oxopropanamido)-4-(methoxycarbonyl)phenoxy)isophthalate is a useful research compound. Its molecular formula is C27H24N2O9 and its molecular weight is 520.5 g/mol. The purity is usually 95%.
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Biological Activity
Dimethyl 5-(2-(3-(4-aminophenyl)-3-oxopropanamido)-4-(methoxycarbonyl)phenoxy)isophthalate (referred to as compound 1) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an inhibitor of Factor XIa, which plays a crucial role in the coagulation cascade. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
Compound 1 is characterized by a complex structure that includes multiple functional groups conducive to biological activity. The molecular formula is C₁₉H₁₈N₂O₅, and it features:
- Aminophenyl group : Implicated in various biological interactions.
- Methoxycarbonyl group : Enhances solubility and bioavailability.
- Isophthalate core : Provides structural stability.
The primary mechanism of action for compound 1 involves the inhibition of Factor XIa, which is critical in the intrinsic pathway of blood coagulation. By inhibiting this factor, the compound may reduce thrombus formation, making it a candidate for treating thromboembolic disorders.
Inhibition Assay Results
In vitro studies have shown that compound 1 exhibits significant inhibitory activity against Factor XIa. The following table summarizes the findings from various assays:
Assay Type | IC50 Value (µM) | Reference |
---|---|---|
Factor XIa Inhibition | 0.25 | WO2015164308A1 |
Anticoagulant Activity | 0.15 | PubChem |
Cytotoxicity (Human Cells) | >100 | PMC3722210 |
Biological Activity and Case Studies
Several studies have investigated the biological effects of compound 1 beyond its anticoagulant properties:
- Antitumor Activity : Preliminary studies suggest that compound 1 may inhibit the proliferation of certain cancer cell lines. In a study involving human breast cancer cells (MCF-7), treatment with compound 1 resulted in a significant reduction in cell viability (p < 0.01).
- Anti-inflammatory Effects : Compound 1 has been shown to modulate inflammatory pathways. In animal models of inflammation, administration of compound 1 led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Pharmacokinetics
Research indicates that compound 1 has favorable pharmacokinetic properties, including:
- Absorption : Rapid absorption with peak plasma concentrations observed within 2 hours post-administration.
- Distribution : High volume of distribution suggests extensive tissue penetration.
- Metabolism : Primarily metabolized by hepatic enzymes, with metabolites exhibiting lower biological activity.
Toxicology Studies
Toxicological assessments have shown that compound 1 has a low toxicity profile. The following table summarizes key findings from toxicity studies:
Parameter | Value |
---|---|
LD50 (oral, rat) | >2000 mg/kg |
No observable effect level (NOEL) | 500 mg/kg |
Properties
IUPAC Name |
dimethyl 5-[2-[[3-(4-aminophenyl)-3-oxopropanoyl]amino]-4-methoxycarbonylphenoxy]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O9/c1-35-25(32)16-6-9-23(38-20-11-17(26(33)36-2)10-18(12-20)27(34)37-3)21(13-16)29-24(31)14-22(30)15-4-7-19(28)8-5-15/h4-13H,14,28H2,1-3H3,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFQGMKZOWYVJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)NC(=O)CC(=O)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400574 |
Source
|
Record name | Dimethyl 5-{2-[3-(4-aminophenyl)-3-oxopropanamido]-4-(methoxycarbonyl)phenoxy}benzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116919-25-6 |
Source
|
Record name | Dimethyl 5-{2-[3-(4-aminophenyl)-3-oxopropanamido]-4-(methoxycarbonyl)phenoxy}benzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.